5-Bromo-2-fluoro-4-iodotoluene
Overview
Description
5-Bromo-2-fluoro-4-iodotoluene is a useful research compound. Its molecular formula is C7H5BrFI and its molecular weight is 314.92 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Halogenated aromatic compounds like this are often used in organic synthesis as building blocks or intermediates . They can interact with various biological targets depending on the specific context of their use.
Mode of Action
The mode of action of 5-Bromo-2-fluoro-4-iodotoluene involves its interaction with its targets through chemical reactions. One common reaction involving halogenated aromatic compounds is the Suzuki-Miyaura coupling , a type of cross-coupling reaction used to form carbon-carbon bonds. This reaction involves the exchange of a halogen atom (bromine, fluorine, or iodine in this case) on the aromatic ring with an organoboron compound .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available. As a small, lipophilic molecule, it’s likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors including the specific enzymes present in the body and the compound’s chemical structure .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In organic synthesis, the result of its action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcome of its reactions .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-fluoro-4-iodotoluene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s halogenated structure allows it to participate in chemoselective reactions, such as the Suzuki reaction with phenylboronic acid, yielding corresponding carboxylic acids
Cellular Effects
The effects of this compound on various cell types and cellular processes are of great interest to researchers. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific enzymes can lead to changes in metabolic flux and metabolite levels, impacting overall cellular health and function . Additionally, the compound’s halogenated nature may affect its ability to penetrate cell membranes and interact with intracellular targets.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific target and reaction conditions. For example, its participation in the Suzuki reaction highlights its ability to form stable complexes with transition metals, facilitating the formation of new carbon-carbon bonds . These interactions are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by its halogenated structure, which can affect its reactivity and shelf life. Long-term studies have shown that this compound can undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and therapeutic potential, while higher doses can lead to adverse effects and toxicity. Studies have shown that the compound’s halogenated structure can influence its bioavailability and distribution within the body, affecting its overall efficacy and safety . Identifying the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s halogenated structure allows it to participate in oxidation-reduction reactions, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound’s halogenated structure can affect its solubility and ability to cross cell membranes, impacting its localization and accumulation within specific tissues . Understanding these factors is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell, affecting its overall efficacy and potential therapeutic applications .
Properties
IUPAC Name |
1-bromo-4-fluoro-2-iodo-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXUAIBBPDNZQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377720 | |
Record name | 5-Bromo-2-fluoro-4-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-75-6 | |
Record name | 5-Bromo-2-fluoro-4-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.